molecular formula C11H15N3O B12865427 N-Hydroxy-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide

N-Hydroxy-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide

Cat. No.: B12865427
M. Wt: 205.26 g/mol
InChI Key: AJOQBOKNPIZYNH-UHFFFAOYSA-N
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Description

N-Hydroxy-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.

    Introduction of the Hydroxy Group: This step may involve hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of the Carboximidamide Group: This can be done through the reaction of the corresponding nitrile with hydroxylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using halogens like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Hydroxy-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide involves its interaction with specific molecular targets. This may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3,4-dihydroisoquinoline: Lacks the hydroxy and carboximidamide groups.

    N-Hydroxy-3,4-dihydroisoquinoline: Lacks the methyl and carboximidamide groups.

Uniqueness

N-Hydroxy-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide is unique due to the presence of both the hydroxy and carboximidamide groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N'-hydroxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carboximidamide

InChI

InChI=1S/C11H15N3O/c1-8-2-3-10-7-14(11(12)13-15)5-4-9(10)6-8/h2-3,6,15H,4-5,7H2,1H3,(H2,12,13)

InChI Key

AJOQBOKNPIZYNH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(CN(CC2)/C(=N/O)/N)C=C1

Canonical SMILES

CC1=CC2=C(CN(CC2)C(=NO)N)C=C1

Origin of Product

United States

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